2-Fluoro-6-(pyrrolidin-1-yl)aniline
Overview
Description
2-Fluoro-6-(pyrrolidin-1-yl)aniline, also known as 2-FPA, is an organic compound with a wide range of applications in the scientific research field. It is an aniline derivative with a fluoro group at the 2-position and a pyrrolidin-1-yl group at the 6-position. 2-FPA has been widely used in organic synthesis, medicinal chemistry and drug discovery. It has also been studied for its potential applications in biochemistry, pharmacology and neuroscience.
Scientific Research Applications
2-Fluoro-6-(pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C10H13FN2 . It’s a colorless to yellow liquid or semi-solid or solid substance . This compound is used in scientific research, particularly in the field of medicinal chemistry .
The pyrrolidine ring, which is part of the structure of 2-Fluoro-6-(pyrrolidin-1-yl)aniline, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
2-Fluoro-6-(pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C10H13FN2 . It’s a colorless to yellow liquid or semi-solid or solid substance . This compound is used in scientific research, particularly in the field of medicinal chemistry .
The pyrrolidine ring, which is part of the structure of 2-Fluoro-6-(pyrrolidin-1-yl)aniline, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
2-Fluoro-6-(pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C10H13FN2 . It’s a colorless to yellow liquid or semi-solid or solid substance . This compound is used in scientific research, particularly in the field of medicinal chemistry .
The pyrrolidine ring, which is part of the structure of 2-Fluoro-6-(pyrrolidin-1-yl)aniline, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQZPSWPXPGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(pyrrolidin-1-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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